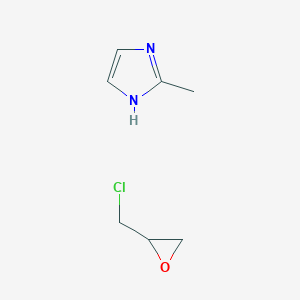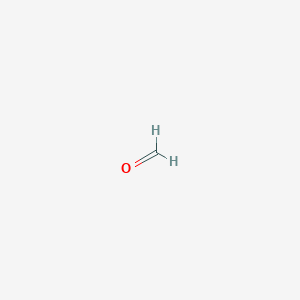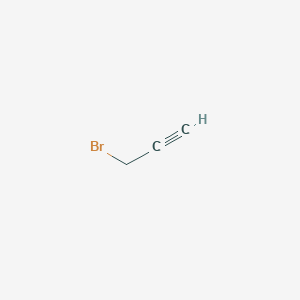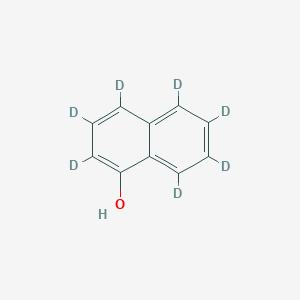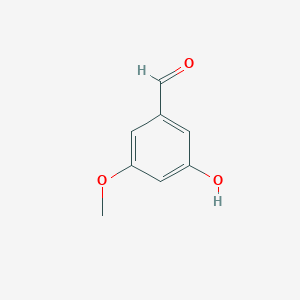
N-(4-氨基丁基)-5-氯-1-萘磺酰胺盐酸盐
描述
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (NAC) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and is used primarily as a reagent or catalyst in organic synthesis. NAC is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a versatile compound that has been used in a variety of laboratory experiments and research studies.
科学研究应用
电化学传感器
钙调蛋白拮抗剂-1:已被用于开发电化学传感器。这些传感器利用共价有机框架 (COFs) 的高孔隙率、大比表面积和可调节的孔微环境来检测各种化学物质 . 该化合物在提高此类传感器性能方面发挥着至关重要的作用,特别是在通过电化学发光 (ECL) 检测细胞色素 c 时,它充当 ECL 发射器 .
化学发光适配体传感器
在食品安全领域,钙调蛋白拮抗剂-1在创建化学发光适配体传感器中发挥着重要作用。这些传感器旨在高度灵敏地检测牛奶中的污染物,如氯霉素。该化合物在金纳米结构上进行功能化以充当信号探针,从而有助于适配体传感器的灵敏度和选择性 .
DNA 生物传感器
该化合物的应用扩展到DNA 生物传感器,它与金纳米颗粒和树枝状聚合物一起使用。这种组合创造了生物条形码 DNA 探针,它显着提高了化学发光 DNA 检测方法的灵敏度 .
治疗研究
钙调蛋白拮抗剂-1:正在研究其潜在的治疗应用。它干扰钙-钙调蛋白复合物,该复合物调节许多生理过程。研究表明它具有广泛的推定治疗应用,包括治疗细胞增殖、高血压、充血性心力衰竭、心律失常和胃肠道疾病 .
结构生物学
在结构生物学中,该化合物用于研究钙调蛋白与拮抗剂相互作用时的动力学和结构变化。这项研究对于了解抑制机制和设计更具选择性的钙调蛋白拮抗剂以用于治疗非常重要 .
过氧化物酶体功能
最后,钙调蛋白拮抗剂-1通过破坏细胞内的钙含量影响过氧化物酶体功能。这对理解钙在细胞过程中的作用具有影响,并可能导致靶向过氧化物酶体疾病的药物开发 .
作用机制
Target of Action
Given its name, it is likely that this compound interacts with calmodulin, a protein that plays a key role in calcium signaling .
Mode of Action
As an antagonist, it likely binds to calmodulin and inhibits its normal function, potentially altering calcium signaling within the cell .
Biochemical Pathways
Calcium signaling is crucial for numerous cellular processes, including cell growth and proliferation, neurotransmission, and muscle contraction .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
By inhibiting calmodulin, it could potentially disrupt calcium signaling, leading to alterations in the processes that this signaling pathway regulates .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially impact the compound’s activity .
生化分析
Biochemical Properties
Calmodulin antagonist-1 interacts with CaM, inhibiting its activation of Ca2±phosphodiesterase (PDE) with an IC50 of 66 μM . This interaction is competitive with respect to cyclic GMP . The nature of this interaction is such that it hinders the normal functioning of CaM, thereby affecting the biochemical reactions that CaM is involved in .
Cellular Effects
The effects of Calmodulin antagonist-1 on cells are primarily due to its inhibition of CaM. By inhibiting CaM, it disrupts calcium signaling within the cell, which can have wide-ranging effects on cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Calmodulin antagonist-1 exerts its effects at the molecular level by binding to CaM and inhibiting its activation of Ca2±phosphodiesterase (PDE) . This results in changes in gene expression and enzyme activity within the cell .
Metabolic Pathways
Calmodulin antagonist-1 is involved in the calcium signaling pathway by virtue of its interaction with CaM . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
属性
IUPAC Name |
N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXJMNRHREPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432393 | |
| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78957-84-3 | |
| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do calmodulin antagonists like W-7 exert their effects at the cellular level?
A: Calmodulin is a crucial protein involved in various cellular processes, often by interacting with and modulating the activity of other proteins, including ion channels. Research has shown that calmodulin antagonists, such as W-7, can directly bind to calcium-activated potassium channels, influencing their open probability and ultimately affecting cellular excitability. Interestingly, these effects are not solely dependent on blocking calmodulin itself. Studies suggest that these antagonists might exert their influence through direct interaction with the channels, highlighting a complex interplay beyond simply inhibiting calmodulin.
Q2: Beyond ion channels, are there other cellular targets that calmodulin antagonists can affect?
A: Indeed, the research highlights that calmodulin is a ubiquitous regulatory protein involved in a myriad of cellular processes. One notable example is its role in the activity of adenylyl cyclase (AC), an enzyme responsible for producing the important signaling molecule cyclic AMP (cAMP). Studies have demonstrated that calmodulin antagonists can modulate the activity of specific AC isoforms, ultimately impacting downstream signaling pathways regulated by cAMP. This emphasizes the broad impact of calmodulin antagonists on various cellular functions beyond ion channel modulation.
Q3: Could you elaborate on the significance of studying the rat SK4/IK1 channel and its potential relevance to understanding human physiology?
A: The rat SK4/IK1 channel, characterized in one of the research papers, serves as a valuable model for understanding its human counterpart. This particular potassium channel plays a critical role in physiological processes like acetylcholine-induced secretion in the colon. By investigating its activation mechanisms, regulation by intracellular signaling molecules like ATP, and sensitivity to modulators like 1-ethyl-2-benzimidazolinone (1-EBIO), researchers can gain insights into potential therapeutic targets for conditions involving dysregulated ion channel activity. Moreover, studying the rat channel can pave the way for developing more selective and effective drugs targeting the human SK4/IK1 channel, holding promise for treating various gastrointestinal disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



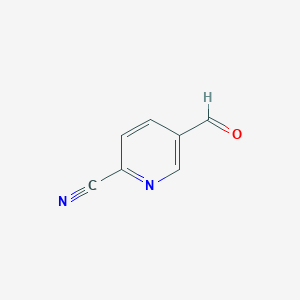

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
